

# Application Note: High-Performance Quantification of 5-Iodo-2-methylpyridin-4-amine

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## Compound of Interest

Compound Name: 5-Iodo-2-methylpyridin-4-amine

CAS No.: 849353-19-1

Cat. No.: B3029972

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Method Development, Validation, and Trace Analysis Protocols

## Executive Summary

**5-Iodo-2-methylpyridin-4-amine** (IMP-4-amine) is a critical heterocyclic intermediate employed in the synthesis of next-generation kinase inhibitors and mineralocorticoid receptor antagonists (e.g., Finerenone).[1][2] Its structural duality—possessing both a polar, basic amine/pyridine motif and a lipophilic, heavy halogen—presents unique analytical challenges. Standard reverse-phase methods often suffer from peak tailing due to silanol interactions or poor retention of the polar core.[2]

This guide provides two distinct, validated workflows:

- Method A (HPLC-UV): A robust quality control method for assay and purity (<0.05% impurity detection).[2]
- Method B (LC-MS/MS): A high-sensitivity protocol for quantifying IMP-4-amine as a potential genotoxic impurity (PGI) in final drug substances.[1][2]

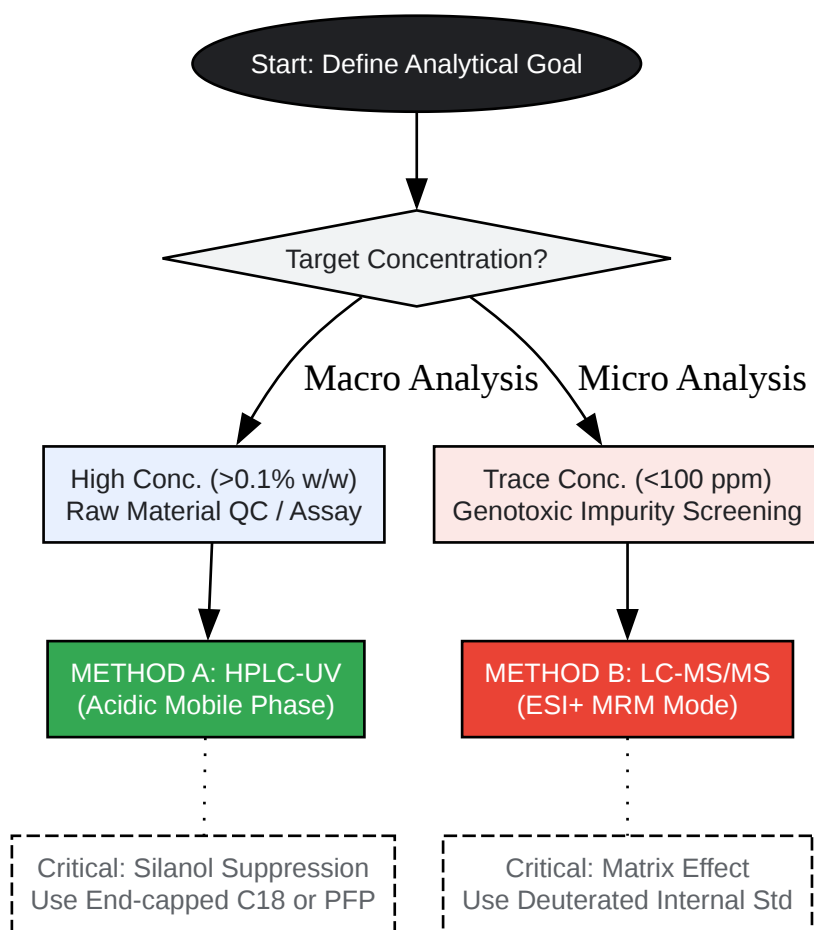
## Physicochemical Context & Analytical Strategy

Understanding the molecule is the prerequisite for separation.[2]

- **Basicity:** The 4-aminopyridine core is significantly basic (pKa ~9.1 for the parent).[2] The electron-withdrawing iodine at position 5 lowers the pKa slightly (est.[2] pKa ~7.5–8.0), but the molecule remains prone to severe tailing on standard silica-based C18 columns due to ionic interactions with residual silanols.[2]
- **Solubility:** The iodine atom reduces water solubility compared to non-halogenated aminopyridines.[2] Diluents must contain at least 50% organic solvent (Methanol or Acetonitrile) to prevent precipitation.[2]
- **UV Chromophore:** The pyridine ring provides strong absorption at 254 nm and 280 nm.[2]

## Analytical Decision Matrix

The following diagram outlines the logic for selecting the appropriate method based on your sensitivity requirements.



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Caption: Decision tree for selecting analytical workflows based on sensitivity needs.

## Method A: HPLC-UV for Purity and Assay

Scope: Routine QC, stability testing, and reaction monitoring.[2]

### Chromatographic Conditions

To mitigate peak tailing without using non-volatile ion-pairing reagents (which contaminate systems), this method utilizes a charged surface hybrid (CSH) or a Pentafluorophenyl (PFP) column.[2] PFP phases offer superior selectivity for halogenated aromatics via pi-pi and dipole interactions.[2]

Parameter	Specification	Rationale
Column	Fluorophenyl (PFP) or C18 (Base Deactivated) Rec: Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm	PFP provides unique selectivity for the iodine substituent and separates regioisomers better than C18. [1]
Mobile Phase A	0.1% Formic Acid in Water	Low pH ensures the pyridine nitrogen is fully protonated, improving solubility and peak shape. [1]
Mobile Phase B	Acetonitrile (LC Grade)	Stronger elution strength than MeOH; sharper peaks. [1][2]
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns. [1][2][3]
Column Temp	35°C	Improves mass transfer and reduces backpressure. [1][2]
Detection	UV @ 280 nm (Ref 360 nm)	Max absorbance for aminopyridines; 254 nm is also viable but more prone to solvent noise. [1][2]
Injection Vol	5.0 µL	

## Gradient Program

Time (min)	% Mobile Phase B	Event
0.00	5	Initial Hold (Polar impurities elute)
1.00	5	End of Hold
8.00	60	Linear Gradient (Elution of IMP-4-amine)
9.00	95	Wash Step (Remove dimers/late eluters)
11.00	95	Hold Wash
11.10	5	Re-equilibration
15.00	5	Ready for next injection

## Sample Preparation

- Stock Solution: Dissolve 10 mg IMP-4-amine in 10 mL of Methanol. (Concentration: 1.0 mg/mL).<sup>[2][3]</sup> Note: Do not use 100% water as diluent; the iodinated compound may precipitate.
- Working Standard: Dilute Stock 1:10 with Mobile Phase A. Final conc: 0.1 mg/mL.

## Method B: LC-MS/MS for Trace Quantification

Scope: Quantification of IMP-4-amine as an impurity in final drug products (Finerenone, etc.).

<sup>[2]</sup> Target Sensitivity: LOQ < 10 ng/mL (ppb).

## Mass Spectrometry Parameters (ESI+)

The basic amine facilitates positive electrospray ionization ( $[M+H]^+$ ).<sup>[2]</sup>

- Source: ESI Positive<sup>[1][2][4][5][6]</sup>
- Capillary Voltage: 3500 V
- Drying Gas: 10 L/min @ 300°C

- Precursor Ion:m/z 234.9 [M+H]<sup>+</sup>

MRM Transitions:

Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Mechanism
Quantifier	235.0	108.1	25	Loss of Iodine (C-I cleavage)
Qualifier 1	235.0	127.0	40	Iodine ion (I <sup>+</sup> )

| Qualifier 2 | 235.0 | 94.1 | 30 | Ring fragmentation |[1]

## LC Conditions (UHPLC)

- Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μm.[2]
- Mobile Phase:
  - A: 5 mM Ammonium Formate + 0.1% Formic Acid (Buffer stabilizes ionization).[2]
  - B: Methanol + 0.1% Formic Acid.[2]
- Flow Rate: 0.4 mL/min.[2]

## Analytical Workflow Diagram

The following diagram illustrates the sample processing and data flow for trace analysis.



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Caption: Sample preparation and workflow for trace impurity quantification.

## System Suitability & Validation Criteria

To ensure scientific integrity, the following acceptance criteria must be met before releasing data. These are based on ICH Q2(R1) guidelines.

## System Suitability Test (SST)

Run 5 replicate injections of the Working Standard (Method A) or LOQ Standard (Method B).

Parameter	Acceptance Limit	Troubleshooting
Retention Time %RSD	$\leq 1.0\%$	Check pump flow stability and column equilibration.
Peak Area %RSD	$\leq 1.0\%$ (Method A) $\leq 5.0\%$ (Method B)[1]	Check injector reproducibility; ensure sample is fully dissolved.[1][2]
Tailing Factor ( )	$0.8 \leq$ $\leq 1.5$	$> 1.5$ indicates silanol activity. [1][2] Add 5mM Ammonium Formate or replace column.
Resolution ( )	$> 2.0$	Resolution between IMP-4-amine and nearest precursor (e.g., 2-methylpyridin-4-amine).

## Linearity & Range

- Method A: Linear range 0.05 mg/mL to 0.2 mg/mL ( ).[2]
- Method B: Linear range 1 ng/mL to 1000 ng/mL ( ).[2] Use 1/x weighting for calibration curves to improve accuracy at the lower end.[2]

## Safety & Handling (SDS Summary)

- Hazards: IMP-4-amine is an irritant and potentially harmful if swallowed.[1][2] Halogenated pyridines can be skin sensitizers.[2]

- PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle all powders in a fume hood to avoid inhalation.[2]
- Waste: Dispose of LC effluents as halogenated organic waste.

## References

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- Genotoxic Impurity Analysis: Agilent Technologies. Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. Application Note 5991-0842EN.[1][2] [\[Link\]](#)
- Validation Guidelines: ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

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